
S-(3-amino-3-oxopropyl) carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-amino-3-oxopropyl) carbamothioate is a chemical compound with the molecular formula C4H8N2O2S It is known for its unique structure, which includes an amino group, a carbonyl group, and a thiocarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-amino-3-oxopropyl) carbamothioate typically involves the reaction of 3-aminopropanoic acid with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
S-(3-amino-3-oxopropyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiocarbamates.
Wissenschaftliche Forschungsanwendungen
S-(3-amino-3-oxopropyl) carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(3-amino-3-oxopropyl) carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(3-amino-3-oxopropyl)-cysteine: Similar structure but contains a cysteine moiety.
S-alkyl carbamothioates: A broader class of compounds with varying alkyl groups.
Uniqueness
S-(3-amino-3-oxopropyl) carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
77052-76-7 |
|---|---|
Molekularformel |
C4H8N2O2S |
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
S-(3-amino-3-oxopropyl) carbamothioate |
InChI |
InChI=1S/C4H8N2O2S/c5-3(7)1-2-9-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) |
InChI-Schlüssel |
XRRRRODRADWZRA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


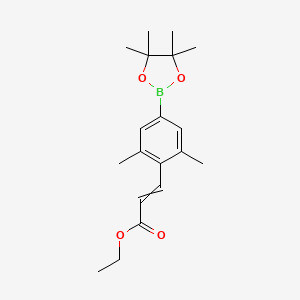
![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
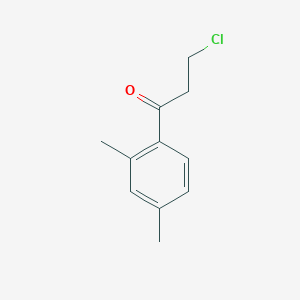
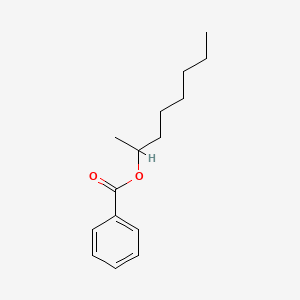
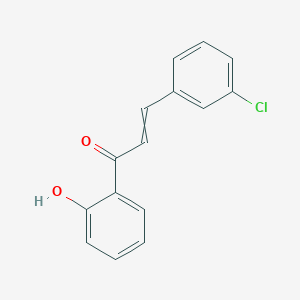
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

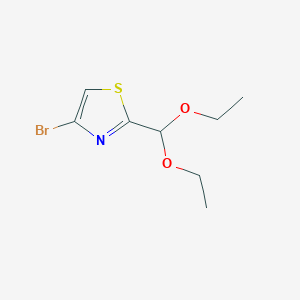

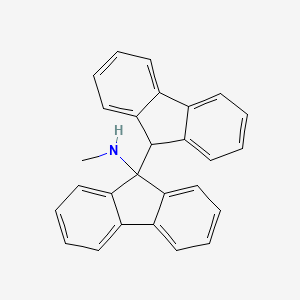
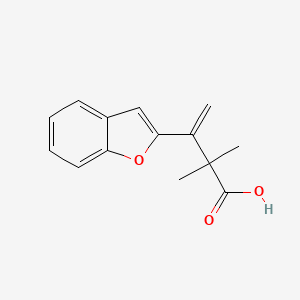
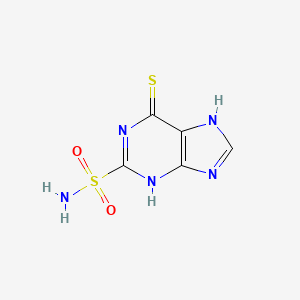
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)

